N-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a bromophenyl group, and a pyrrolidine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Amide Bond Formation: The final step involves the coupling of the benzodioxole and bromophenyl intermediates with the pyrrolidine-3-carboxamide moiety using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
- N-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different halogen atoms or no halogen substitution at all.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c19-12-1-4-14(5-2-12)21-9-11(7-17(21)22)18(23)20-13-3-6-15-16(8-13)25-10-24-15/h1-6,8,11H,7,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKADVSBLLSFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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